2(1H)-Pyridinone, 4-((4,5-dihydro-2-thiazolyl)thio)-5-methyl-3-nitro-
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Overview
Description
2(1H)-Pyridinone, 4-((4,5-dihydro-2-thiazolyl)thio)-5-methyl-3-nitro- is a heterocyclic compound that features a pyridinone core substituted with a thiazolylthio group, a methyl group, and a nitro group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
The synthesis of 2(1H)-Pyridinone, 4-((4,5-dihydro-2-thiazolyl)thio)-5-methyl-3-nitro- typically involves multi-step organic reactions. One common synthetic route includes the formation of the thiazole ring followed by its attachment to the pyridinone core. The reaction conditions often involve the use of reagents such as thiourea, bromoketones, and various catalysts under controlled temperatures and pH . Industrial production methods may scale up these reactions using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions:
Oxidation: The nitro group can be reduced to an amine under specific conditions using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The thiazolylthio group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Addition: The double bonds in the thiazole ring can undergo addition reactions with electrophiles.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2(1H)-Pyridinone, 4-((4,5-dihydro-2-thiazolyl)thio)-5-methyl-3-nitro- has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand the interactions between small molecules and biological macromolecules, such as proteins and DNA.
Mechanism of Action
The mechanism of action of 2(1H)-Pyridinone, 4-((4,5-dihydro-2-thiazolyl)thio)-5-methyl-3-nitro- involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The nitro group can undergo reduction to form reactive intermediates that can damage cellular components, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar compounds include other thiazole derivatives and pyridinone derivatives. Compared to these compounds, 2(1H)-Pyridinone, 4-((4,5-dihydro-2-thiazolyl)thio)-5-methyl-3-nitro- is unique due to the combination of its functional groups, which confer specific biological activities and chemical reactivity . Some similar compounds are:
- 2-Acetylthiazoline
- 4-Methyl-2-thiazolylthio-pyridinone
- 5-Nitro-2-thiazolylthio-pyridinone
Properties
CAS No. |
172469-88-4 |
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Molecular Formula |
C9H9N3O3S2 |
Molecular Weight |
271.3 g/mol |
IUPAC Name |
4-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-5-methyl-3-nitro-1H-pyridin-2-one |
InChI |
InChI=1S/C9H9N3O3S2/c1-5-4-11-8(13)6(12(14)15)7(5)17-9-10-2-3-16-9/h4H,2-3H2,1H3,(H,11,13) |
InChI Key |
KBMYGTVRQXGYCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CNC(=O)C(=C1SC2=NCCS2)[N+](=O)[O-] |
Origin of Product |
United States |
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